molecular formula C11H15BrO3 B8281856 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol

1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol

Cat. No. B8281856
M. Wt: 275.14 g/mol
InChI Key: SJCGVMGNOINXHP-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

To a solution of 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-ol (5.4 g, 19.6 mmol) in anhydrous CH2Cl2 (75 mL) was added MnO2 (17 g, 196 mmol). After the mixture was placed under a drying tube and stirred at room temperature for 22 hrs, it was filtered through a pad of Celite and silica gel and rinsed with EtOAc. Concentration of the filtrate in vacuo gave 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one as a white solid (5.4 g, 100% yield). The product was used without further purification.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]([OH:13])[CH2:11][CH3:12])=[CH:4][C:3]=1[O:14][CH3:15]>C(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10](=[O:13])[CH2:11][CH3:12])=[CH:4][C:3]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)C(CC)O)OC
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
17 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 22 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the mixture was placed under a drying tube
FILTRATION
Type
FILTRATION
Details
it was filtered through a pad of Celite and silica gel
WASH
Type
WASH
Details
rinsed with EtOAc

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C(CC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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